molecular formula C13H17N B14554675 Benzenamine, N-(3-methylcyclohexylidene)- CAS No. 62049-88-1

Benzenamine, N-(3-methylcyclohexylidene)-

Cat. No.: B14554675
CAS No.: 62049-88-1
M. Wt: 187.28 g/mol
InChI Key: WPGOTMWEAKHBPX-UHFFFAOYSA-N
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Description

Benzenamine, N-(3-methylcyclohexylidene)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine group attached to a 3-methylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3-methylcyclohexylidene)- typically involves the reaction of benzenamine with 3-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the benzenamine and the 3-methylcyclohexanone.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(3-methylcyclohexylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3-methylcyclohexylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The aromatic ring of benzenamine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of benzoquinone derivatives.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can produce various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-(3-methylcyclohexylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(3-methylcyclohexylidene)- involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine.

    Benzenamine, 3-methyl-: This compound has a methyl group attached to the benzene ring, making it a primary amine.

    Cyclohexylamine: This compound has a cyclohexyl group attached to the nitrogen atom, making it a primary amine.

Uniqueness

Benzenamine, N-(3-methylcyclohexylidene)- is unique due to the presence of both a benzenamine group and a 3-methylcyclohexylidene moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

62049-88-1

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-N-phenylcyclohexan-1-imine

InChI

InChI=1S/C13H17N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

WPGOTMWEAKHBPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=NC2=CC=CC=C2)C1

Origin of Product

United States

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